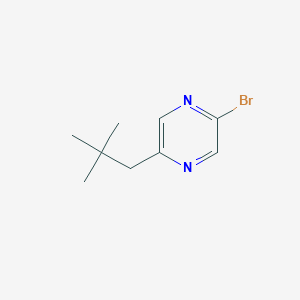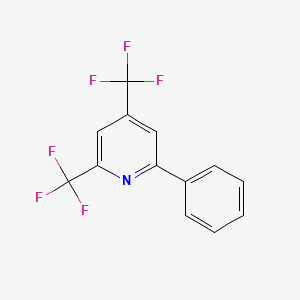![molecular formula C13H12N2O6 B14172156 n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine CAS No. 91841-16-6](/img/structure/B14172156.png)
n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine is a compound that belongs to the class of organic compounds known as isoindoles. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The specific compound has a serine moiety attached to the isoindole structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine typically involves the reaction of phthalic anhydride with serine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the serine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-Phthalyl-DL-alanine: Similar structure but with an alanine moiety instead of serine.
2-Phthalimidopropionic acid: Contains a propionic acid moiety.
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Contains a thioether linkage and difluoroacetate group.
Uniqueness
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine is unique due to the presence of the serine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91841-16-6 |
|---|---|
Fórmula molecular |
C13H12N2O6 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H12N2O6/c16-6-9(13(20)21)14-10(17)5-15-11(18)7-3-1-2-4-8(7)12(15)19/h1-4,9,16H,5-6H2,(H,14,17)(H,20,21) |
Clave InChI |
TYVXQHYMGNHUQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)

![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)



![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)





